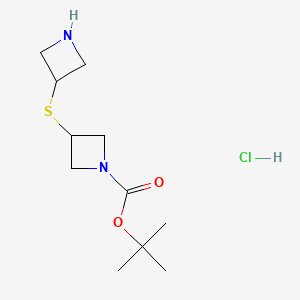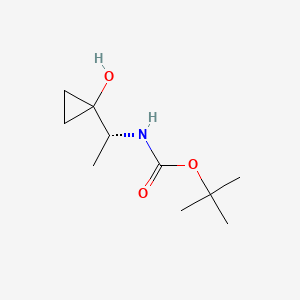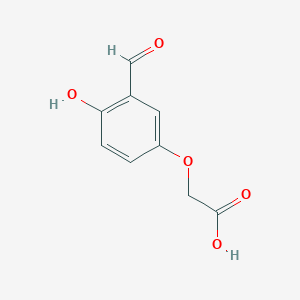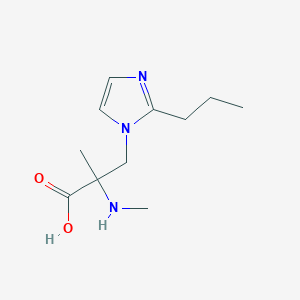
2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid typically involves multi-step organic reactions. The starting materials might include 2-propylimidazole and methylamine, which undergo a series of reactions such as alkylation, amination, and carboxylation under controlled conditions. Specific reagents, catalysts, and solvents are used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(methylamino)-3-(1h-imidazol-1-yl)propanoic acid
- 2-Methyl-2-(ethylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid
- 2-Methyl-2-(methylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid
Uniqueness
Compared to similar compounds, 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid may exhibit unique properties due to the specific arrangement of its functional groups
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-methyl-2-(methylamino)-3-(2-propylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-9-13-6-7-14(9)8-11(2,12-3)10(15)16/h6-7,12H,4-5,8H2,1-3H3,(H,15,16) |
Clé InChI |
WSJFPPNTESDIEE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=CN1CC(C)(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


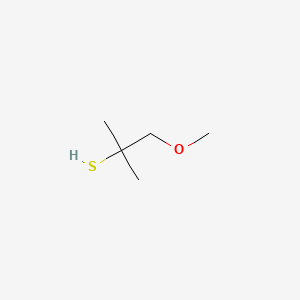
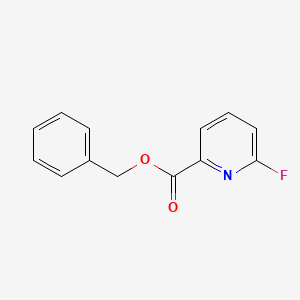
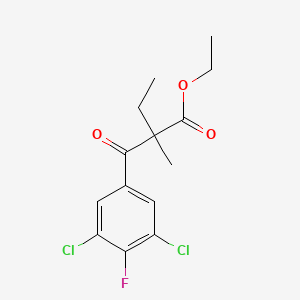
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
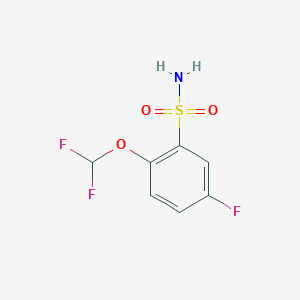
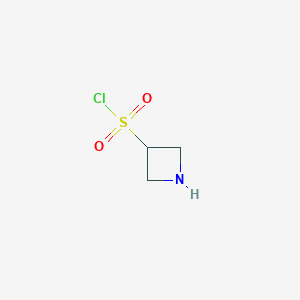
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
